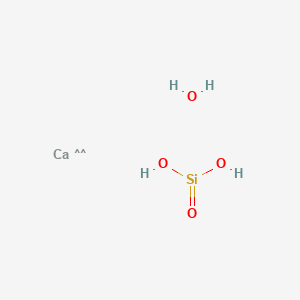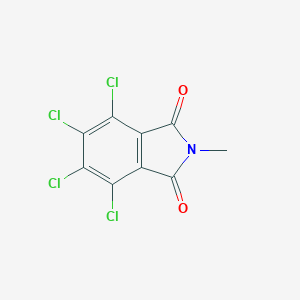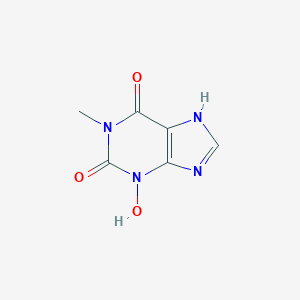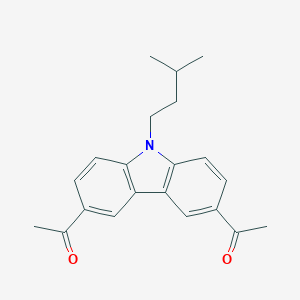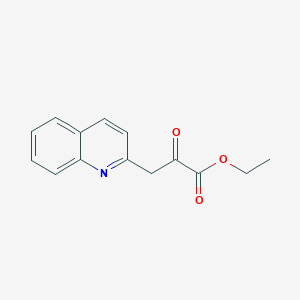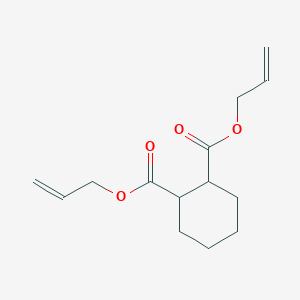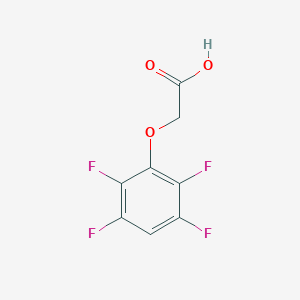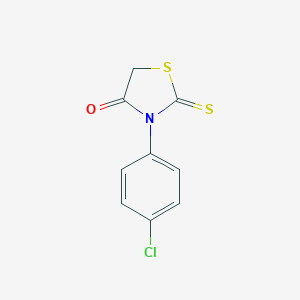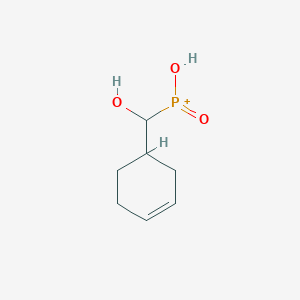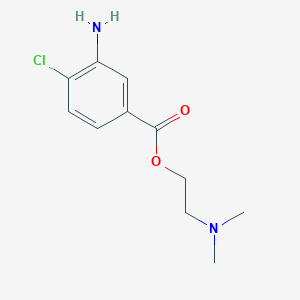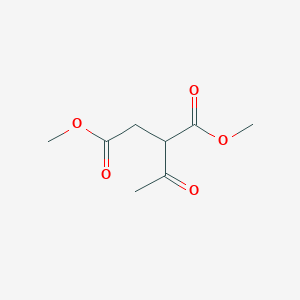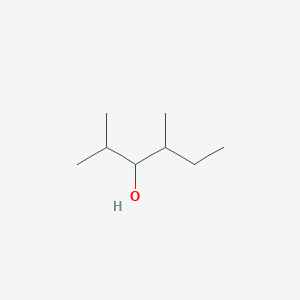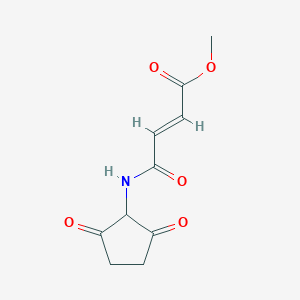
Flavensomycinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavensomycinic acid is a natural product that belongs to the family of flavonoids. This compound has been isolated from the fermentation broth of Streptomyces sp. and has been found to possess various biological activities. In recent years, flavensomycinic acid has attracted a lot of attention due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of flavensomycinic acid is not fully understood. However, several studies have suggested that it exerts its biological activities by modulating various signaling pathways. For instance, flavensomycinic acid has been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It has also been found to activate the JNK/p38 MAPK signaling pathway, which is involved in apoptosis.
Effets Biochimiques Et Physiologiques
Flavensomycinic acid has been found to possess various biochemical and physiological effects. For instance, it has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using flavensomycinic acid in lab experiments is its potential as a therapeutic agent for various diseases. However, there are several limitations to its use in lab experiments. For instance, its complex structure makes its synthesis challenging and time-consuming. Moreover, its low solubility in water makes it difficult to use in in vitro experiments.
Orientations Futures
There are several future directions for the research on flavensomycinic acid. One of the major directions is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to investigate its mechanism of action in more detail. Moreover, there is a need to develop more efficient methods for its synthesis to facilitate its use in lab experiments.
Conclusion:
In conclusion, flavensomycinic acid is a natural product that possesses various biological activities. Its potential as a therapeutic agent for various diseases has attracted a lot of attention in recent years. However, more research is needed to fully understand its mechanism of action and to develop more efficient methods for its synthesis.
Méthodes De Synthèse
The synthesis of flavensomycinic acid is a challenging task due to its complex structure. However, several methods have been developed for its synthesis. The most commonly used method involves the use of Streptomyces sp. fermentation broth, which is then subjected to various purification steps to isolate flavensomycinic acid. Another method involves the use of chemical synthesis, which is a more time-consuming and expensive process.
Applications De Recherche Scientifique
Flavensomycinic acid has been found to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several studies have reported the potential of flavensomycinic acid as a therapeutic agent for various diseases. For instance, flavensomycinic acid has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
14670-20-3 |
|---|---|
Nom du produit |
Flavensomycinic acid |
Formule moléculaire |
C10H11NO5 |
Poids moléculaire |
225.2 g/mol |
Nom IUPAC |
methyl (E)-4-[(2,5-dioxocyclopentyl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C10H11NO5/c1-16-9(15)5-4-8(14)11-10-6(12)2-3-7(10)13/h4-5,10H,2-3H2,1H3,(H,11,14)/b5-4+ |
Clé InChI |
NKFPNPQGHAOUET-SNAWJCMRSA-N |
SMILES isomérique |
COC(=O)/C=C/C(=O)NC1C(=O)CCC1=O |
SMILES |
COC(=O)C=CC(=O)NC1C(=O)CCC1=O |
SMILES canonique |
COC(=O)C=CC(=O)NC1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



